molecular formula C7H11N3O B1475657 3-(3-Aminopyrrolidin-1-yl)-3-oxopropanenitrile CAS No. 1895168-20-3

3-(3-Aminopyrrolidin-1-yl)-3-oxopropanenitrile

Cat. No.: B1475657
CAS No.: 1895168-20-3
M. Wt: 153.18 g/mol
InChI Key: WUNUHSKFGMYASM-UHFFFAOYSA-N
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Description

3-(3-Aminopyrrolidin-1-yl)-3-oxopropanenitrile is a novel, small-molecule inhibitor identified for its selectivity towards Janus Kinase 1 (JAK1). This compound was developed through a structure-based design strategy to improve selectivity over other JAK family enzymes, such as JAK2. The selective inhibition of JAK1 is a valuable therapeutic strategy for the research of autoimmune diseases, including rheumatoid arthritis, as it may effectively control pathogenic cytokines while potentially mitigating side effects associated with the inhibition of other JAK isoforms . The compound features a cyanoacetamide group linked to an aminopyrrolidine moiety, which replaces the piperidine ring found in pan-JAK inhibitors like tofacitinib. This key structural modification is critical for its enhanced JAK1 selectivity profile. In enzyme assays, this compound demonstrated potent inhibitory activity (IC50 = 3.1 nM for JAK1) with a favorable selectivity index over JAK2 . The nitrile group is a common pharmacophore in pharmaceuticals that can participate in specific polar interactions within the enzyme's ATP-binding site, contributing to both binding affinity and selectivity . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3-aminopyrrolidin-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-3-1-7(11)10-4-2-6(9)5-10/h6H,1-2,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNUHSKFGMYASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-(3-Aminopyrrolidin-1-yl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific protein kinases such as Janus Kinase 3 (JAK3). This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a pyrrolidine moiety and a nitrile functional group, which are critical for its biological activity. The presence of the nitrile group is particularly significant as it has been shown to enhance binding affinity to target proteins.

Research indicates that this compound acts primarily as an inhibitor of JAK3, a key enzyme involved in the signaling pathways of various cytokines. This inhibition can lead to reduced inflammatory responses, making it a candidate for treating autoimmune diseases.

Table 1: Summary of Biological Activity

Activity Target IC50 Value Remarks
JAK3 InhibitionJanus Kinase 3130 nMSignificant anti-inflammatory effects
GSK-3β InhibitionGlycogen Synthase Kinase 3βNot specifiedPotential for metabolic regulation
Other KinasesVariousVariableBroad spectrum activity noted

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Rheumatoid Arthritis Study : A study demonstrated that the compound effectively reduced symptoms in animal models of rheumatoid arthritis by inhibiting JAK3 activity, leading to decreased inflammatory cytokine production .
  • Cancer Treatment Research : In vitro studies indicated that this compound exhibited cytotoxic effects against certain cancer cell lines by modulating kinase activity, which is crucial for cancer cell proliferation .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of the compound suggests good metabolic stability, which is essential for therapeutic efficacy. Toxicological assessments have shown that while the compound is generally well-tolerated at therapeutic doses, further studies are needed to fully understand its safety profile in long-term use.

Comparison with Similar Compounds

Structural Features :

  • The nitrile group (C≡N) at the terminal position enhances electrophilicity, enabling nucleophilic additions.
  • The 3-aminopyrrolidine ring introduces chirality and hydrogen-bonding capacity, critical for biological interactions .

Comparison with Structural Analogs

The following section compares 3-(3-Aminopyrrolidin-1-yl)-3-oxopropanenitrile with structurally similar compounds, focusing on substituents, physicochemical properties, reactivity, and biological activity.

Substituent Variations and Heterocyclic Modifications

Compound Name Core Structure Key Substituents Biological/Functional Role
This compound Pyrrolidine + nitrile 3-Amino group on pyrrolidine Kinase inhibitor intermediate
3-Oxo-3-piperidin-1-yl-propionitrile (3b) Piperidine + nitrile No amino group Intermediate for heterocycles
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile Pyrazole + nitrile 3,5-Dimethylpyrazole Precursor for triazolotriazines
Tofacitinib (CP-690550) Pyrrolopyrimidine + piperidine Methyl, pyrrolo[2,3-d]pyrimidine JAK3 inhibitor (RA treatment)
(R)-3-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile Piperidine + pyrimidoindole Chloro, methylamino, pyrimidoindole GSK-3β inhibitor (IC50 = 480 nM)

Key Observations :

  • Replacement of pyrrolidine with piperidine (e.g., 3b) increases ring size, altering steric effects and solubility .
  • Pyrazole-substituted analogs (e.g., compound from ) prioritize electrophilic reactivity for cyclization reactions.
  • Tofacitinib exemplifies a pharmaceutically optimized derivative, where the pyrrolidine is fused with a pyrrolopyrimidine system to enhance target binding .

Physicochemical Properties

Solubility and Stability :

  • This compound is polar due to the amino group but less water-soluble than its citrate salt derivatives (e.g., Tofacitinib citrate has aqueous solubility of 2.9 mg/mL) .
  • Piperidine analogs (e.g., 3b) exhibit higher lipophilicity due to the absence of polar substituents, favoring membrane permeability .

Thermal and Spectral Data :

  • FT-IR spectra of nitrile-containing analogs show characteristic C≡N absorption near 2255 cm⁻¹, as seen in .
  • Disappearance of the nitrile peak in post-reaction spectra (e.g., pyrazole formation) confirms its reactivity .

Mechanistic Insights :

  • Aminopyrrolidine vs. Piperidine: The smaller pyrrolidine ring in this compound allows tighter binding to enzyme active sites compared to piperidine analogs .
  • Electron-Withdrawing Groups : Nitriles stabilize transition states in cycloaddition reactions, a trait exploited in microwave-assisted syntheses ().

Preparation Methods

3-(3-Aminopyrrolidin-1-yl)-3-oxopropanenitrile contains a pyrrolidine ring substituted with an amino group and a 3-oxopropanenitrile moiety. The key synthetic challenges include selective amination of the pyrrolidine nitrogen, introduction of the oxopropanenitrile group, and maintaining stereochemical integrity when chiral centers are involved.

General Synthetic Strategies

The preparation of this compound typically involves:

Detailed Preparation Methods

Protection of 3-Aminopyrrolidine

A common preliminary step is the protection of the amino group on 3-aminopyrrolidine to prevent side reactions during subsequent steps.

Step Reagents & Conditions Yield Notes
Boc protection of (S)-3-aminopyrrolidine Di-tert-butyl dicarbonate ((Boc)2O), potassium hydroxide in methanol, 15–20°C, pH 11.8–12.2, 1 hour 81.7% Reaction monitored by pH; product is 3-amino-1-tert-butoxycarbonylpyrrolidine with high optical purity (99.5% ee)

This step uses a controlled addition of (Boc)2O and base to selectively protect the pyrrolidine nitrogen, avoiding over-protection.

Coupling with 3-Oxopropanenitrile Moiety

The attachment of the 3-oxopropanenitrile group can be achieved via nucleophilic substitution or condensation reactions involving appropriate electrophilic precursors.

  • Example: Reaction of protected 3-aminopyrrolidine with 3-oxopropanenitrile derivatives under mild conditions to form the desired amide or amine linkage.

Although direct detailed procedures for this exact coupling are limited in the sources, analogous quinoline derivatives bearing the this compound moiety have been prepared via such methods.

Deprotection and Purification

After coupling, the Boc protecting group is removed under acidic conditions or by treatment with appropriate reagents to yield the free amine.

  • Typical deprotection involves treatment with 1 N HCl or trifluoroacetic acid at low temperature.
  • The product is purified by extraction, ion-exchange chromatography, or silica gel column chromatography.

Representative Experimental Procedures

Step Procedure Outcome & Yield Reference
Boc protection of (S)-3-aminopyrrolidine (S)-3-aminopyrrolidine (0.1 mol) in methanol with KOH and (Boc)2O added dropwise at 15–20°C, maintaining pH 11.8–12.2 for 1 hour 81.7% yield of Boc-protected amine; high purity and optical integrity
Coupling with 3-oxopropanenitrile derivative Reaction of Boc-protected amine with 3-oxopropanenitrile electrophile in methanol or toluene under reflux or room temp Moderate to good yields (not explicitly quantified)
Deprotection Acidic treatment (e.g., 1 N HCl) at 0°C followed by extraction and purification Colorless oil or solid, yield ~78% reported for related compounds

Reaction Conditions and Catalysts

  • Bases: Potassium hydroxide, potassium phosphate, sodium tert-butoxide used for deprotonation or maintaining pH.
  • Solvents: Methanol, toluene, ethylene glycol are common.
  • Catalysts: Copper(I) iodide and palladium complexes (e.g., tris-(dibenzylideneacetone)dipalladium(0)) facilitate coupling reactions involving aryl halides and amines, which can be adapted for pyrrolidine derivatives.
  • Temperature: Reactions typically performed at room temperature to reflux (20°C to 100°C), depending on step.

Analytical Data and Purity

  • NMR Spectroscopy: 1H NMR data confirm structure and purity; typical chemical shifts for pyrrolidine protons and Boc groups are reported.
  • Optical Purity: Enantiomeric excess (ee) maintained at >99% in protected intermediates.
  • Yields: Vary from moderate (40%) to high (82%) depending on step and conditions.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents & Conditions Yield (%) Notes
1 Boc Protection (Boc)2O, KOH, MeOH, 15–20°C, pH 11.8–12.2, 1 h 81.7 High purity, optical retention
2 Coupling 3-oxopropanenitrile derivative, Pd or Cu catalyst, toluene/MeOH, reflux or rt 40–70 (estimated) Catalyst and base dependent
3 Deprotection Acidic hydrolysis (1 N HCl), 0°C, extraction ~78 Purification by chromatography

Research Findings and Notes

  • The selective Boc protection of 3-aminopyrrolidine is crucial to avoid multiple substitutions and to maintain stereochemistry.
  • The use of copper(I) iodide and palladium catalysts enables efficient coupling reactions with aryl halides or electrophiles, which can be adapted for the attachment of the 3-oxopropanenitrile fragment.
  • Reaction pH and temperature control are critical for optimizing yields and minimizing by-products.
  • Purification techniques such as ion-exchange resin treatment and silica gel chromatography are effective for isolating the target compound with high purity.
  • Patent literature indicates the use of related quinoline derivatives bearing this moiety, suggesting that similar synthetic routes involving nucleophilic substitution and amide bond formation are applicable.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Aminopyrrolidin-1-yl)-3-oxopropanenitrile
Reactant of Route 2
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3-(3-Aminopyrrolidin-1-yl)-3-oxopropanenitrile

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